ピラゾール

概要

説明

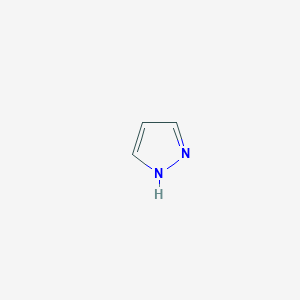

Pyrazole is an organic compound belonging to the azole group, characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The molecular formula of pyrazole is C₃H₄N₂. This heterocyclic compound is known for its weak basicity and is a significant scaffold in various biologically active compounds .

科学的研究の応用

Pyrazole and its derivatives have a wide range of applications in scientific research:

作用機序

Target of Action

Pyrazole primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of various physiological processes including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . For example, phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects .

Biochemical Pathways

It’s known that pyrazole derivatives can impact a variety of biological processes, potentially affecting multiple pathways . For instance, some pyrazole derivatives have been found to inhibit succinate dehydrogenase, an enzyme involved in the citric acid cycle .

Pharmacokinetics

Due to the unique physicochemical properties of the pyrazole core, pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .

Result of Action

The result of pyrazole’s action can vary depending on the specific derivative and its targets. For instance, some pyrazole derivatives have shown potent and selective antiproliferative activity across multiple cancer cell lines . Other derivatives have demonstrated antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities .

Action Environment

The action, efficacy, and stability of pyrazole can be influenced by various environmental factors. For instance, the reactivity of pyrazole with ozone is moderate to high, especially when compared to six-membered heterocyclic amines such as pyridine . This suggests that the environmental presence of ozone could potentially influence the action of pyrazole.

生化学分析

Biochemical Properties

Pyrazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules, contributing to their diverse physiological and pharmacological activities . The nature of these interactions is complex and can vary depending on the specific derivative and biological context .

Cellular Effects

The effects of Pyrazole on various types of cells and cellular processes are vast. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the context and the specific Pyrazole derivative .

Molecular Mechanism

The molecular mechanism of action of Pyrazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific Pyrazole derivative and the biological context .

Temporal Effects in Laboratory Settings

The effects of Pyrazole can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pyrazole can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pyrazole is involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Pyrazole is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Pyrazole and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Pyrazole can be synthesized through several methods:

Condensation of Hydrazines with 1,3-Diketones: This is a classical method where hydrazines react with 1,3-diketones to form pyrazoles.

Cycloaddition Reactions: Pyrazoles can also be synthesized via [3+2] cycloaddition reactions involving diazo compounds and dipolarophiles.

Dehydrogenative Coupling: This method involves the coupling of 1,3-diols with arylhydrazines in the presence of a catalyst.

Industrial Production Methods: Industrial production of pyrazole often involves the condensation of hydrazines with diketones under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent and a catalyst to facilitate the process .

Types of Reactions:

Oxidation: Pyrazole can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of pyrazole can lead to the formation of pyrazoline derivatives.

Substitution: Pyrazole can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a catalyst.

Reduction: Reducing agents such as sodium borohydride can be used for the reduction of pyrazole.

Substitution: Substitution reactions often involve reagents like aryl halides and catalysts such as palladium.

Major Products:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Pyrazoline derivatives.

Substitution: N-arylpyrazoles and other substituted pyrazoles.

類似化合物との比較

Imidazole: Another five-membered ring compound with two nitrogen atoms, but in non-adjacent positions.

Isoxazole: Similar to pyrazole but with an oxygen atom replacing one of the nitrogen atoms.

Thiazole: Contains a sulfur atom and a nitrogen atom in the five-membered ring.

Uniqueness of Pyrazole:

Structural Features: The adjacent nitrogen atoms in pyrazole provide unique electronic properties and reactivity compared to other similar compounds.

Biological Activity: Pyrazole derivatives often exhibit distinct biological activities, making them valuable in drug development and other applications.

Pyrazole’s unique structure and versatile reactivity make it a valuable compound in various fields of scientific research and industrial applications.

生物活性

Pyrazole is a five-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of pyrazole and its derivatives, supported by data tables, case studies, and detailed research findings.

1. General Properties and Structure

Pyrazole derivatives are characterized by a variety of substituents that can significantly influence their biological activity. The basic structure consists of two adjacent nitrogen atoms in a five-membered ring, which allows for numerous modifications leading to different pharmacological effects.

2. Pharmacological Activities

Pyrazole and its derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory

- Antimicrobial

- Anticancer

- Antioxidant

- Analgesic

- Antiviral

- Antidiabetic

These activities make pyrazole a versatile scaffold for drug development.

3.1 Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models. Compound 4b demonstrated significant anti-inflammatory activity comparable to standard drugs like indomethacin .

3.2 Antimicrobial Activity

Pyrazole derivatives have shown promising antimicrobial effects against various pathogens. Research indicates that certain compounds are effective against Mycobacterium tuberculosis and other bacterial strains such as E. coli and Bacillus subtilis. In one study, compounds were screened at concentrations as low as 6.25 µg/mL, with some achieving up to 98% inhibition compared to standard treatments .

3.3 Anticancer Activity

The anticancer potential of pyrazole has been extensively studied. For example, pyrazole-3-carboxamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and Jurkat cells. Notably, one compound showed an IC50 value of 0.19 µM against BRAF (V600E) mutation . Table 1 summarizes key findings from recent studies on anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 28 | HepG2 | 0.19 | Kinase inhibition |

| Compound 30 | WM266.4 | 1.50 | Cell cycle arrest |

| Compound 35 | HCT-116 | 1.1 | Cytotoxicity |

3.4 Antioxidant Activity

Pyrazole derivatives have also been evaluated for their antioxidant properties using various assays such as DPPH scavenging and ABTS assays. Some derivatives displayed strong antiradical activity, indicating their potential in combating oxidative stress-related diseases .

4. Case Studies

Case Study 1: Anti-tubercular Activity

A study synthesized new thienopyrazole compounds that were tested against Mycobacterium tuberculosis. Compounds showed promising results with significant inhibition rates compared to standard drugs .

Case Study 2: Neuroprotective Effects

Research into pyrazole derivatives has revealed neuroprotective properties, particularly in models of neurodegenerative diseases where they demonstrated the ability to inhibit monoamine oxidase B (MAO-B), offering potential therapeutic avenues for conditions like Parkinson's disease .

5. Conclusion

The biological activity of pyrazole is extensive and varied, making it a valuable compound in drug discovery and development. Its ability to modulate multiple biological pathways highlights its potential as a lead compound for new therapeutic agents across various medical fields.

特性

IUPAC Name |

1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKZEGDFNFYCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105809-46-9 | |

| Record name | 1H-Pyrazole, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105809-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059774 | |

| Record name | Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like pyridine; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Pyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | Pyrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

288-13-1 | |

| Record name | Pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QD5KJZ7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methylpyrazole interact with its target to prevent methanol poisoning?

A1: 4-methylpyrazole acts as a potent inhibitor of alcohol dehydrogenase (alcohol:NAD+ oxidoreductase, EC 1.1.1.1), the enzyme responsible for metabolizing methanol into toxic formic acid. [] By inhibiting this enzyme, 4-methylpyrazole prevents the formation of formic acid and thus mitigates methanol toxicity. []

Q2: What is the basic chemical structure of pyrazole?

A2: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (N1 and N2).

Q3: How can spectroscopic techniques be used to characterize pyrazole derivatives?

A4: Various spectroscopic methods like Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to characterize the structure of newly synthesized pyrazole derivatives. [] For instance, FTIR can identify specific functional groups like the azomethine (CH=N) group in Schiff base pyrazole derivatives. [] NMR provides detailed information about the types and arrangements of hydrogen and carbon atoms in the molecule, while MS helps determine the molecular weight and fragmentation pattern, further confirming the structure. [, , , ]

Q4: Can Lewis acids be used to synthesize poly(pyrazolyl)borate ligands?

A5: Yes, Lewis acids like MeB(OiPr)2 and BF3·Et2O can catalyze the reaction between Li[MeBH3] or Na[BH4] with pyrazoles to produce poly(pyrazolyl)borate ligands under relatively mild conditions. [] This method offers advantages over traditional methods by improving reaction yields and reducing reaction times. []

Q5: How is computational chemistry used to study pyrazole derivatives?

A6: Computational methods, such as density functional theory (DFT) calculations, help understand the stability and electronic properties of pyrazole derivatives. [] For example, DFT calculations were employed to determine the relative stability of regioisomeric dihydropyrazoles, showing the influence of substituents on their energetic preference. []

Q6: Can you provide an example of QSAR being applied to pyrazole research?

A7: Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools in pyrazole research, particularly in the development of novel miticides. In a study focusing on 4,5-dihydropyrazole-5-thiones (DHPs), QSAR analysis using physicochemical parameters and hydrophobicity indices revealed that the miticidal activity of DHPs was primarily driven by hydrophobicity. [] The study also highlighted the positive impact of bulky substituents on the 3-phenyl ring and identified an optimal hydrophobicity range for enhanced activity. []

Q7: How do substituents on the pyrazole ring affect the biological activity of pyrazole derivatives?

A8: Substitutions on the pyrazole ring significantly influence the biological activity of pyrazole derivatives. For instance, in a study investigating the miticidal activity of 4,5-dihydropyrazole-5-thiones (DHPs), the presence of an unsubstituted phenyl ring at the 1-position, a 4-substituted phenyl ring at the 3-position, and a thioxo group at the 5-position were found to be crucial for potent activity. []

Q8: What is the impact of incorporating a ferrocene moiety into pyrazole structures?

A9: The introduction of a ferrocene moiety into pyrazole structures is a promising strategy to enhance biological activities. Since numerous ferrocene derivatives have demonstrated anticancer properties, combining them with the inherent biological activity of pyrazoles could lead to compounds with augmented or novel activities, particularly against various tumor types. []

Q9: How do structural modifications of pyrazole derivatives influence their binding affinity to the nicotinic acid receptor?

A10: Substitutions on the pyrazole ring can significantly impact their binding affinity for the G protein-coupled nicotinic acid receptor. A study revealed that introducing alkyl and aralkyl groups at the 5-position of pyrazole-3-carboxylic acid led to compounds with substantial affinity for this receptor. [] Notably, compounds like 5-propylpyrazole-3-carboxylic acid (4f) and 5-butylpyrazole-3-carboxylic acid (4g) exhibited promising affinity and partial agonist activity, suggesting their potential as lead compounds for developing novel hypolipidemic agents. []

Q10: How is β-pyrazol-1-ylalanine metabolized in mice?

A11: β-Pyrazol-1-ylalanine, unlike its parent compound pyrazole, exhibits remarkable metabolic inertness in mice. [] Following oral administration, β-pyrazol-1-ylalanine is primarily excreted unchanged in the urine, with no detectable levels found in the liver. [] This metabolic characteristic distinguishes it from pyrazole, which undergoes significant metabolic transformations in the liver, highlighting the profound impact of structural modifications on the pharmacokinetic profiles of pyrazole derivatives. []

Q11: What in vivo model was used to study the effect of 4-methylpyrazole on methanol poisoning?

A12: Studies in monkeys have demonstrated that 4-methylpyrazole can effectively prevent methanol toxicity. [] When administered at plasma levels above 10 μM, 4-methylpyrazole successfully blocked the accumulation of formic acid, the toxic metabolite of methanol, in monkeys given lethal doses of methanol. [] This research highlights the potential of 4-methylpyrazole as a therapeutic agent for treating methanol poisoning in humans. []

Q12: How does pyrazole affect the development of an ethanol-induced fatty liver in rats?

A13: Pyrazole demonstrates a protective effect against ethanol-induced fatty liver development in rats. [] When administered alongside ethanol, pyrazole completely inhibited the increase in hepatic triglyceride concentration, a hallmark of alcoholic fatty liver disease. [] Interestingly, this preventive effect occurred despite elevated blood ethanol levels in the pyrazole-treated group, indicating that ethanol metabolism, rather than ethanol itself, plays a crucial role in the pathogenesis of alcoholic fatty liver disease. []

Q13: What is the significance of Knorr's work in the history of pyrazole chemistry?

A15: Ludwig Knorr's synthesis of the first pyrazole derivative in 1883 marked a significant milestone in pyrazole chemistry. [] This discovery led to the development of antipyrine, the first pyrazolone derivative introduced in 1884, which quickly gained recognition for its analgesic, anti-inflammatory, and antipyretic properties. [] Knorr's pioneering work laid the foundation for extensive research on pyrazole derivatives, establishing their crucial role in medicinal chemistry and drug discovery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。